molecular formula C5H7N5OS B8670884 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- CAS No. 4765-69-9

2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-

Cat. No. B8670884
Key on ui cas rn: 4765-69-9
M. Wt: 185.21 g/mol
InChI Key: FKXXHJGOVBNVSP-UHFFFAOYSA-N
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Patent
US06642381B2

Procedure details

To a stirred suspension of 6-Methylthio-pyrimidine-2,4-diamine (50.0 g; 321 mmol) in water (1000 mL) was added 500 mL of 2N acetic acid. The mixture was warmed to 50° C. and NaNO2 solution was added (24.0 g; 353 mmol in 200 mL H2O) rapidly. After 1 hr at 50° C., the deep Blue/purple mixture was allowed to cool to room temperature and filtered. The blue/purple solid was washed several times with water and finally washed with ether. The solid was allowed to air dry to give 51.0 g of 6-Methylthio-5-nitroso-pyrimidine-2,4-diamine 2 as blue/purple solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[CH:4]=1.C(O)(=O)C.[N:15]([O-])=[O:16].[Na+]>O>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[C:4]=1[N:15]=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CSC1=CC(=NC(=N1)N)N
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The blue/purple solid was washed several times with water
WASH
Type
WASH
Details
finally washed with ether
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=C(C(=NC(=N1)N)N)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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